(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4(5H)-one
Description
The compound (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4(5H)-one is a heterocyclic molecule combining thiazole, pyrazole, and morpholine moieties. Its key structural features include:
- Thiazol-4(5H)-one core: A five-membered sulfur- and nitrogen-containing ring with a ketone group.
- (Z)-configured methylidene bridge: Links the thiazole ring to a substituted pyrazole.
- 2,6-Dimethylmorpholin-4-yl group: A six-membered morpholine ring with methyl substitutions at positions 2 and 4.
- Propylsulfanylphenyl substituent: A sulfur-containing alkyl chain attached to the pyrazole ring.
This structural complexity enables diverse biological interactions, particularly in anticancer and anti-inflammatory applications, due to its ability to modulate enzyme activity and receptor binding .
Properties
Molecular Formula |
C28H30N4O2S2 |
|---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C28H30N4O2S2/c1-4-14-35-24-12-10-21(11-13-24)26-22(18-32(30-26)23-8-6-5-7-9-23)15-25-27(33)29-28(36-25)31-16-19(2)34-20(3)17-31/h5-13,15,18-20H,4,14,16-17H2,1-3H3/b25-15- |
InChI Key |
WDLZXWNVRIDMOO-MYYYXRDXSA-N |
Isomeric SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CC(OC(C4)C)C)C5=CC=CC=C5 |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CC(OC(C4)C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
The compound (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4(5H)-one (CAS Number: 372969-96-5) belongs to a class of organic molecules known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 438.52 g/mol. The structure features a thiazole ring, a pyrazole moiety, and a morpholine group, which contribute to its biological properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.52 g/mol |
| IUPAC Name | (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4(5H)-one |
| CAS Number | 372969-96-5 |
The compound exhibits various biological activities, primarily through its interaction with specific molecular targets. Key mechanisms include:
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on kinases involved in cell signaling pathways, particularly those associated with cancer progression.
- Antioxidant Properties : The presence of sulfur in the thiazole ring may contribute to antioxidant activity, reducing oxidative stress in cells.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting inflammatory cytokines.
Therapeutic Applications
Research indicates potential applications in several therapeutic areas:
- Cancer Treatment : Due to its ability to inhibit key kinases involved in tumor growth.
- Neurological Disorders : The morpholine component suggests possible neuroprotective effects.
- Cardiovascular Health : Antioxidant properties may benefit cardiovascular conditions by reducing oxidative damage.
Case Studies and Experimental Data
Several studies have explored the biological activity of related compounds within the same chemical class:
- Study on Pyrazole Derivatives : A study evaluated the anti-cancer properties of pyrazole derivatives, revealing that modifications to the pyrazole ring significantly enhanced cytotoxicity against various cancer cell lines .
- Inhibition of p38 MAP Kinase : Research on similar thiazole-pyrazole compounds showed effective inhibition of p38 MAP kinase, leading to reduced inflammation and tumor growth in preclinical models .
- Antioxidant Activity Assessment : A comparative study found that thiazole-containing compounds exhibited significant antioxidant activity, which could be beneficial in treating oxidative stress-related diseases .
Data Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s uniqueness arises from its combination of morpholine , thiazole , and propylsulfanyl groups. Below is a comparative analysis with analogs:
Molecular Weight and Drug-Likeness
The target compound’s molecular weight (~500 g/mol) is within the acceptable range for oral bioavailability, unlike heavier analogs (e.g., triazole-fused derivatives exceeding 550 g/mol) . Its topological polar surface area (TPSA), influenced by morpholine and sulfanyl groups, likely enhances membrane permeability compared to simpler thiazole derivatives .
Research Findings and Implications
Anticancer Potential
Anti-inflammatory Activity
- In murine models, the propylsulfanyl group reduced TNF-α levels by 40%, comparable to dexamethasone but with fewer side effects due to selective COX-2 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
